molecular formula C7H5ClF3N B1294955 3-Chloro-4-(trifluoromethyl)aniline CAS No. 445-13-6

3-Chloro-4-(trifluoromethyl)aniline

Cat. No.: B1294955
CAS No.: 445-13-6
M. Wt: 195.57 g/mol
InChI Key: KZAMRRANXJVDCD-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H5ClF3N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to interact with tyrosine kinase receptors, which play a pivotal role in cell signaling and growth . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the trifluoromethyl group in the compound can enhance its binding affinity to certain proteins, thereby modulating their activity . This mechanism is crucial for understanding how the compound can be used in therapeutic applications and its potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity increases . Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group can influence its metabolic stability and the rate of its biotransformation . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)aniline typically involves a multi-step process starting from readily available precursors. One common method involves the nitration of 1-chloro-2-trifluoromethylbenzene to form 3-chloro-4-nitrobenzotrifluoride, followed by reduction to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The process typically involves the use of catalysts and controlled reaction environments to facilitate the nitration and reduction steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 2-Fluoro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Comparison: Compared to its analogs, 3-Chloro-4-(trifluoromethyl)aniline exhibits unique reactivity due to the specific positioning of the chlorine and trifluoromethyl groups. This positioning influences its electronic properties and steric effects, making it distinct in terms of its chemical behavior and applications .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMRRANXJVDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196198
Record name 3-Chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-13-6
Record name 3-Chloro-4-trifluoromethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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